molecular formula C26H27N3O4S B2864525 4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 866049-57-2

4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2864525
CAS No.: 866049-57-2
M. Wt: 477.58
InChI Key: MFTCJCUFOAIPGA-UHFFFAOYSA-N
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Description

The compound “4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide” has a molecular formula of C26H27N3O4S and a molecular weight of 477.57528 .

Scientific Research Applications

Synthesis and Characterization for Pharmacological Potential

Research on structurally similar compounds has focused on their synthesis and potential as pharmacological agents. For instance, studies on quinazoline derivatives have identified compounds with significant diuretic, antihypertensive, and anti-diabetic activities in rats, highlighting the therapeutic potential of these synthesized compounds in managing various health conditions (Rahman et al., 2014). Similarly, another study synthesized sulfonamide derivatives to explore their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, revealing nanomolar-level inhibitory potencies and identifying lead compounds for further investigation (Tuğrak et al., 2020).

Molecular Synthesis for Drug Development

A specific synthesis process was detailed for Gefitinib, a known cancer therapy drug, highlighting the chemical transformations and yield optimization strategies used to obtain the drug from related morpholine and methoxy-based compounds (Jin et al., 2005). This showcases the application of such compounds in the synthesis of clinically significant medications.

Investigating Biological Activity

A variety of synthesized benzodifuranyl and triazine derivatives, derived from similar chemical structures, were evaluated for their anti-inflammatory and analgesic properties. The study identifies compounds with high COX-2 inhibition and potential as analgesic and anti-inflammatory agents, demonstrating the chemical compound's utility in discovering new therapeutic agents (Abu‐Hashem et al., 2020).

Enzymatic Inhibition and Antimicrobial Activities

Research into the antimicrobial and enzyme inhibitory properties of triazole derivatives containing the morpholine moiety has uncovered promising leads for new antimicrobial agents. These studies emphasize the role of the chemical structure in designing compounds with desired biological activities (Sahin et al., 2012).

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-32-22-12-6-19(7-13-22)26(31)28-23-4-2-3-5-24(23)34-18-25(30)27-20-8-10-21(11-9-20)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTCJCUFOAIPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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